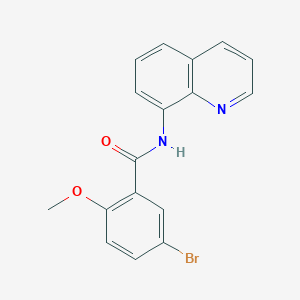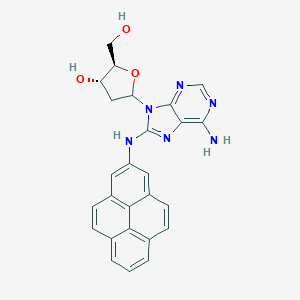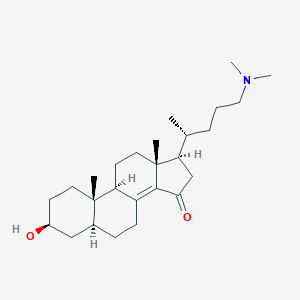![molecular formula C24H26N2O5 B237741 N-(3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B237741.png)
N-(3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide, also known as AM-404, is a synthetic compound that is used in scientific research. It was first synthesized in the 1990s and has since been studied for its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of N-(3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide is not fully understood, but it is believed to involve the inhibition of the fatty acid amide hydrolase (FAAH) enzyme. FAAH is responsible for the breakdown of endocannabinoids, which are molecules that play a role in pain and inflammation. By inhibiting FAAH, N-(3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide may increase the levels of endocannabinoids in the body, leading to pain relief and anti-inflammatory effects.
Biochemical and Physiological Effects:
In addition to its effects on pain and inflammation, N-(3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide has also been shown to have effects on other physiological systems. For example, it has been shown to inhibit the uptake of the neurotransmitter anandamide, which may contribute to its potential role in the treatment of neurological disorders. N-(3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide has also been shown to have effects on the cardiovascular system, including the regulation of blood pressure and heart rate.
Advantages and Limitations for Lab Experiments
One advantage of N-(3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide in lab experiments is its potency and specificity as a FAAH inhibitor. This allows researchers to study the effects of endocannabinoids in a more controlled manner. However, one limitation of N-(3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on N-(3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide. One area of interest is its potential role in the treatment of neurological disorders, such as epilepsy and depression. Additionally, there is interest in developing more potent and selective FAAH inhibitors, which may have greater therapeutic potential. Finally, there is interest in studying the effects of N-(3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide on other physiological systems, such as the immune system and the gastrointestinal system.
Synthesis Methods
The synthesis of N-(3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide involves several steps, starting with the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-isopropyl-5-methylphenol in the presence of a base to form the corresponding ether. The final step involves the reaction of this ether with N-(3-aminophenyl)furan-2-carboxamide in the presence of a coupling agent to form N-(3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide.
Scientific Research Applications
N-(3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide has been studied for its potential therapeutic applications in a variety of areas, including pain management, inflammation, and neurological disorders. It has been shown to have analgesic effects in animal models of pain, and may also have anti-inflammatory effects. In addition, N-(3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide has been studied for its potential role in the treatment of epilepsy, depression, and anxiety.
properties
Product Name |
N-(3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide |
|---|---|
Molecular Formula |
C24H26N2O5 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-[4-methoxy-3-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C24H26N2O5/c1-15(2)18-9-7-16(3)12-22(18)31-14-23(27)26-19-13-17(8-10-20(19)29-4)25-24(28)21-6-5-11-30-21/h5-13,15H,14H2,1-4H3,(H,25,28)(H,26,27) |
InChI Key |
ZCMOYJKQGNXYLH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OC |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide](/img/structure/B237667.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B237670.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237672.png)

![5-bromo-2-methoxy-3-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237677.png)







![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B237715.png)